molecular formula C12H24N2O2 B13586262 tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate

tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate

Cat. No.: B13586262
M. Wt: 228.33 g/mol
InChI Key: MNKCVIPXCLYZQU-UHFFFAOYSA-N
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Description

tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C10H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 5-ethyl-5-methylpyrrolidine-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C12H24N2O2/c1-6-12(5)7-9(8-13-12)14-10(15)16-11(2,3)4/h9,13H,6-8H2,1-5H3,(H,14,15)

InChI Key

MNKCVIPXCLYZQU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CN1)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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